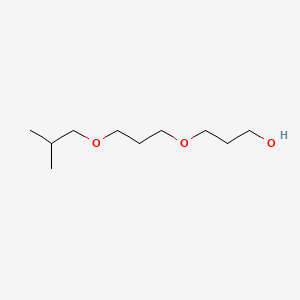
(2-Isobutoxymethylethoxy)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Isobutoxymethylethoxy)propanol is an organic compound with the molecular formula C10H22O3. It is a colorless liquid that is primarily used as a solvent in various industrial applications. The compound is known for its excellent solvency properties, making it useful in formulations for coatings, inks, and cleaning agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isobutoxymethylethoxy)propanol typically involves the reaction of isobutylene oxide with methylethoxypropanol under controlled conditions. The reaction is catalyzed by an acid or base, and the temperature is maintained to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The process involves the careful control of reactant concentrations, temperature, and pressure to achieve high efficiency and product quality.
Análisis De Reacciones Químicas
Types of Reactions
(2-Isobutoxymethylethoxy)propanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce various alcohols.
Aplicaciones Científicas De Investigación
(2-Isobutoxymethylethoxy)propanol has several applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and analytical chemistry.
Biology: The compound is employed in the preparation of biological samples and as a solvent for various biological assays.
Medicine: It is used in the formulation of pharmaceutical products and as a solvent for drug delivery systems.
Industry: The compound is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvency properties.
Mecanismo De Acción
The mechanism of action of (2-Isobutoxymethylethoxy)propanol involves its ability to dissolve various substances, thereby facilitating chemical reactions and processes. The compound interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of other compounds.
Comparación Con Compuestos Similares
Similar Compounds
1-Butanol: Another solvent with similar properties but different molecular structure.
2-Butanol: A secondary alcohol with comparable solvency but different reactivity.
Isobutanol: An isomer with similar applications but distinct physical and chemical properties.
Uniqueness
(2-Isobutoxymethylethoxy)propanol is unique due to its specific molecular structure, which provides a balance of hydrophilic and hydrophobic properties. This makes it an effective solvent for a wide range of applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
73467-19-3 |
|---|---|
Fórmula molecular |
C10H22O3 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
3-[3-(2-methylpropoxy)propoxy]propan-1-ol |
InChI |
InChI=1S/C10H22O3/c1-10(2)9-13-8-4-7-12-6-3-5-11/h10-11H,3-9H2,1-2H3 |
Clave InChI |
COGHRCBIEAXLQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




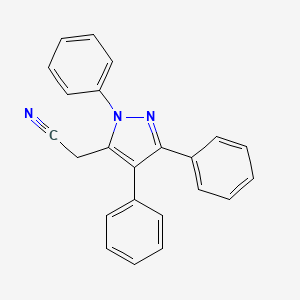

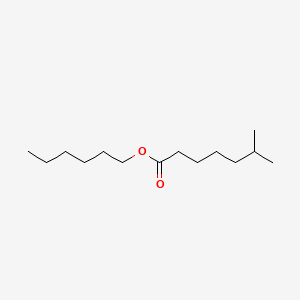


![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)


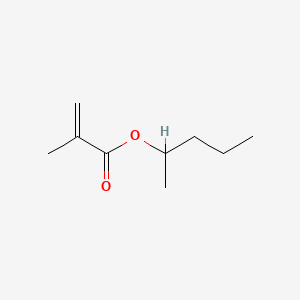

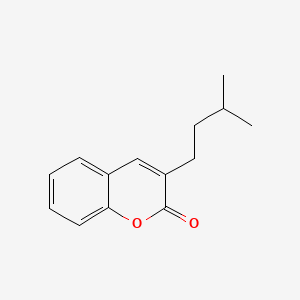
![2-[(2S)-2-propylhexyl]phenol](/img/structure/B12649241.png)
